
4-tert-butylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate, or 4-TBPB-DMBS, is a synthetic organic compound derived from 4-tert-butylphenol and 2,5-dimethoxybenzene-1-sulfonic acid. It is a colorless solid that is widely used in scientific research as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-TBPB-DMBS has also been studied for its potential biological activity, including its ability to modulate the activity of certain enzymes and receptors. This article will discuss the synthesis method of 4-TBPB-DMBS, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Applications De Recherche Scientifique
4-TBPB-DMBS is widely used in scientific research as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied for its potential biological activity, including its ability to modulate the activity of certain enzymes and receptors. For example, 4-TBPB-DMBS has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cancer.
Mécanisme D'action
The mechanism of action of 4-TBPB-DMBS is not fully understood. However, it is believed to act by binding to and activating certain enzymes and receptors. For example, 4-TBPB-DMBS has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TBPB-DMBS are not fully understood. However, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cancer. Additionally, 4-TBPB-DMBS has been found to inhibit the enzyme 5'-nucleotidase, which is involved in the breakdown of nucleotides.
Avantages Et Limitations Des Expériences En Laboratoire
4-TBPB-DMBS has several advantages for use in laboratory experiments. It is a commercially available compound, so it is easy to obtain. It is also relatively stable, so it can be stored for long periods of time without degradation. Additionally, it is a colorless solid, so it is easy to visualize in experiments.
However, there are also some limitations to consider when using 4-TBPB-DMBS in laboratory experiments. It is a synthetic compound, so it may not be suitable for use in experiments involving natural products. Additionally, it is a relatively large molecule, so it may not be suitable for use in experiments involving small molecules.
Orientations Futures
There are several potential future directions for research on 4-TBPB-DMBS. Further research could be conducted to explore its potential biological activity, including its ability to modulate the activity of certain enzymes and receptors. Additionally, research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, research could be conducted to explore its potential toxicity and safety profile.
Méthodes De Synthèse
4-TBPB-DMBS can be synthesized by a variety of methods, including the Williamson ether synthesis and the Ullmann reaction. In the Williamson ether synthesis, 4-tert-butylphenol is reacted with 2,5-dimethoxybenzene-1-sulfonic acid in the presence of anhydrous sodium carbonate, yielding 4-TBPB-DMBS as a white solid. The Ullmann reaction involves the coupling of 4-tert-butylphenol and 2,5-dimethoxybenzene-1-sulfonic acid in the presence of copper(I) chloride and a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 4-TBPB-DMBS as a white solid.
Propriétés
IUPAC Name |
(4-tert-butylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO5S/c1-18(2,3)12-6-8-13(9-7-12)24-25(20,21)17-11-15(22-4)14(19)10-16(17)23-5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFCYSKONDWQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

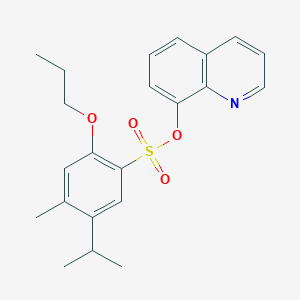



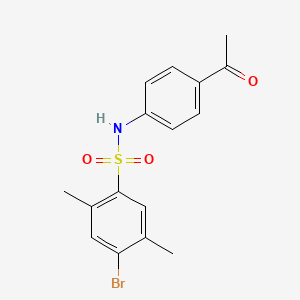

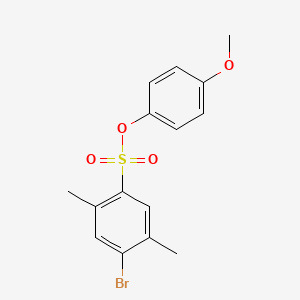
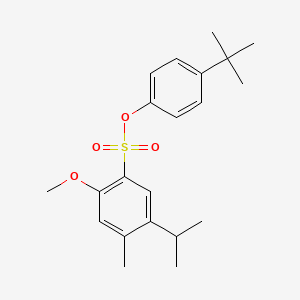
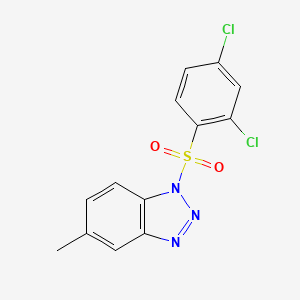

![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)
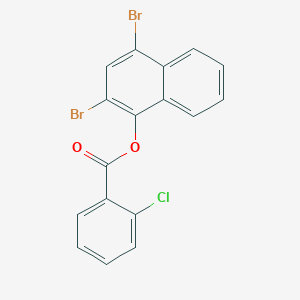

![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)